molecular formula C21H20ClN3O3 B10992140 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide

Cat. No.: B10992140
M. Wt: 397.9 g/mol
InChI Key: JIZSHGVJWSGNIC-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound features a unique structure combining an indole moiety with a quinoline derivative, making it a subject of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide typically involves multiple steps, starting with the preparation of the indole and quinoline intermediates. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The quinoline derivative can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin with an aldehyde in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, nitrating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield fully hydrogenated derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity . The quinoline derivative may also contribute to its biological effects by interacting with DNA and other cellular components .

Properties

Molecular Formula

C21H20ClN3O3

Molecular Weight

397.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetamide

InChI

InChI=1S/C21H20ClN3O3/c22-15-3-5-18-17(9-15)14(11-24-18)7-8-23-21(27)12-28-16-4-1-13-2-6-20(26)25-19(13)10-16/h1,3-5,9-11,24H,2,6-8,12H2,(H,23,27)(H,25,26)

InChI Key

JIZSHGVJWSGNIC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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